molecular formula C10H10O6 B584247 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate CAS No. 29754-58-3

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

Cat. No.: B584247
CAS No.: 29754-58-3
M. Wt: 226.184
InChI Key: DREKEUSJTBCXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is not specified in the sources I found. It’s likely that its mechanism of action would depend on the specific context of its use, particularly given its role in research and development .

Safety and Hazards

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves/clothing/eye protection/face protection; and storing in a well-ventilated place with the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of methyl salicylate with glyoxylic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREKEUSJTBCXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656868
Record name Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29754-58-3
Record name Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3-neck flask immersed in an oil bath containing a solution of 40 g (0.206 mole) methyl 5-acetylsalicylate in 6 ml methylene chloride is charged with 82 ml of isopropanol. The solution is distilled to remove excess methylene chloride. When the internal temperature reaches 77° C., 126 ml (1.77 mole or 8.6 equivalents) of DMSO is added to the reaction mixture and the temperature of the mixture is increased to a temperature of 85° to 90° C. Then 33 ml (0.29 mole or 1.4 equivalents) or HBr (aqueous, 48%) is added to the mixture over a period of 20 minutes (exothermic), and the bath temperature is maintained at 95° to 100° C. As the addition of HBr nears completion distillation is initiated and dimethysulfide and isopropanol are distilled off. The mixture is stirred and the volume of the distillate monitored. After distillation of 82 ml of solvent, 20 ml of IPA is added slowly to maintain a steady rate of distillation. After the reaction completed as determined by high performance liquid chromatography (HPLC), the reaction mixture is quenched with 70 ml of 2.4N H2SO4, the temperature of the reaction mixture is allowed to drop to 75° C. and residual isopropanol is distilled off under vacuum. After a total of 165 ml distillate is collected, the title compound begins to precipitate. A mixture of 30 ml of acetonitrile (CH3CN) and 70 ml of water is added slowly at 75° C. with stirring. After 30 minutes of stirring, the reaction mixture is cooled to 15° C. over a period of 90 minutes to complete the precipitation. The reaction mixture is filtered and the cake is washed with three 300 ml portions of water. The cake is dried in a draft oven at 50° C. for 16 hours to give 39.5 g of the title compound (85% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Name
Quantity
126 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
85%

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